2,6-dimethoxybenzene-1,4-diol 2,6-dimethoxybenzene-1,4-diol 2, 6-Dimethoxybenzene-1, 4-diol belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. 2, 6-Dimethoxybenzene-1, 4-diol is soluble (in water) and a very weakly acidic compound (based on its pKa).
Brand Name: Vulcanchem
CAS No.: 15233-65-5
VCID: VC21355029
InChI: InChI=1S/C8H10O4/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4,9-10H,1-2H3
SMILES: COC1=CC(=CC(=C1O)OC)O
Molecular Formula: C8H10O4
Molecular Weight: 170.16 g/mol

2,6-dimethoxybenzene-1,4-diol

CAS No.: 15233-65-5

Cat. No.: VC21355029

Molecular Formula: C8H10O4

Molecular Weight: 170.16 g/mol

* For research use only. Not for human or veterinary use.

2,6-dimethoxybenzene-1,4-diol - 15233-65-5

CAS No. 15233-65-5
Molecular Formula C8H10O4
Molecular Weight 170.16 g/mol
IUPAC Name 2,6-dimethoxybenzene-1,4-diol
Standard InChI InChI=1S/C8H10O4/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4,9-10H,1-2H3
Standard InChI Key GXAVBFNRWXCOPY-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1O)OC)O
Canonical SMILES COC1=CC(=CC(=C1O)OC)O

Chemical Properties and Structure

2,6-Dimethoxybenzene-1,4-diol possesses distinct chemical and physical properties that are summarized in the following table:

PropertyValue
CAS Number15233-65-5
Molecular FormulaC8H10O4
Molecular Weight170.16 g/mol
IUPAC Name2,6-dimethoxybenzene-1,4-diol
Standard InChIInChI=1S/C8H10O4/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4,9-10H,1-2H3
Standard InChIKeyGXAVBFNRWXCOPY-UHFFFAOYSA-N

The structure of 2,6-dimethoxybenzene-1,4-diol features a benzene ring with four substituents: two hydroxyl groups at positions 1 and 4 (creating the hydroquinone core), and two methoxy groups at positions 2 and 6. This arrangement of functional groups creates a symmetrical molecule with distinct reactivity patterns.

The presence of both electron-donating groups (methoxy) and hydroxyl groups contributes to the compound's electron-rich aromatic system. This electronic distribution influences its chemical behavior, particularly in oxidation-reduction reactions and its ability to function as an antioxidant.

Synthesis Methods

The primary method for synthesizing 2,6-dimethoxybenzene-1,4-diol involves the methylation of hydroquinone. This process typically employs methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

The synthesis reaction is typically conducted under reflux conditions to ensure complete methylation of the starting material. The general reaction can be represented as:

Hydroquinone + Methylating agent → 2,6-dimethoxybenzene-1,4-diol

Several factors influence the efficiency and selectivity of this synthesis:

  • The choice of methylating agent affects both the reaction rate and yield

  • Base selection and concentration are critical for controlling the degree of methylation

  • Temperature and reaction time must be carefully controlled to prevent over-methylation or side reactions

  • Purification methods typically involve recrystallization or column chromatography to obtain the pure compound

For industrial-scale production, the synthesis process is often optimized with considerations for cost, safety, environmental impact, and scalability. This includes the use of larger reaction vessels, continuous stirring systems, and precise temperature control to ensure high yield and purity of the final product.

Chemical Reactions

2,6-Dimethoxybenzene-1,4-diol participates in various chemical reactions owing to its multiple functional groups. The main types of reactions include oxidation, reduction, and substitution processes.

Oxidation Reactions

The hydroquinone core of the molecule makes it susceptible to oxidation. When treated with oxidizing agents such as potassium permanganate or hydrogen peroxide, 2,6-dimethoxybenzene-1,4-diol can be converted to the corresponding quinone derivatives. These oxidation reactions are particularly relevant to its antioxidant properties, as the compound can readily donate electrons to reactive oxygen species.

Reduction Reactions

Although 2,6-dimethoxybenzene-1,4-diol is already in a reduced state relative to its quinone counterpart, the molecule can undergo various reduction reactions, particularly when specific functional groups are targeted. Reducing agents like sodium borohydride can be used to modify the compound, resulting in the formation of various hydroquinone derivatives.

Substitution Reactions

The methoxy groups in 2,6-dimethoxybenzene-1,4-diol can undergo nucleophilic substitution reactions. For example, treatment with sodium hydroxide under appropriate conditions can replace the methoxy groups with hydroxyl groups. These substitution reactions provide pathways for creating derivatives with modified properties.

Biological Activities

2,6-Dimethoxybenzene-1,4-diol exhibits several significant biological activities that have been documented in scientific research.

Anticancer Properties

Research has indicated that derivatives of hydroquinones, including 2,6-dimethoxybenzene-1,4-diol, may possess anticancer properties. These effects are believed to operate through modulation of signaling pathways involved in cell proliferation and apoptosis.

The compound's ability to affect cellular redox status may contribute to its anticancer activity. Cancer cells often exhibit altered redox homeostasis compared to normal cells, making them potentially more susceptible to compounds that can further disrupt this balance. The exact mechanisms of action and specificity against different cancer cell types remain areas of active investigation.

Antifungal Activity

2,6-Dimethoxybenzene-1,4-diol has demonstrated notable fungicidal activity against various fungal species. This property suggests potential applications in agricultural settings for crop protection or in medical contexts as an antifungal agent.

The antifungal mechanism likely relates to the compound's ability to disrupt fungal cell membranes or interfere with essential enzymatic processes unique to fungal metabolism. Further research is needed to characterize the spectrum of antifungal activity and to identify the specific molecular targets involved.

Antioxidant Properties

As a hydroquinone derivative, 2,6-dimethoxybenzene-1,4-diol possesses inherent antioxidant properties. The compound can neutralize free radicals through electron donation, thereby protecting biological molecules from oxidative damage.

The presence of methoxy groups enhances the stability of the resulting radical species after electron donation, potentially making 2,6-dimethoxybenzene-1,4-diol a more effective antioxidant compared to unsubstituted hydroquinone. This antioxidant capacity has implications for both biological systems and industrial applications where oxidative processes need to be controlled.

Industrial and Scientific Applications

2,6-Dimethoxybenzene-1,4-diol finds applications across multiple fields due to its versatile properties.

Precursor in Organic Synthesis

The compound serves as a valuable precursor in the synthesis of more complex organic molecules. Its reactive functional groups provide attachment points for creating larger structures with specific properties.

Pharmaceutical Research

Given its biological activities, 2,6-dimethoxybenzene-1,4-diol has attracted interest in pharmaceutical research. The compound's core structure can be incorporated into drug candidates targeting oxidative stress-related conditions, microbial infections, or cancer.

Cosmetic Industry

The antioxidant properties of 2,6-dimethoxybenzene-1,4-diol make it potentially valuable in cosmetic formulations. It may function as a stabilizer in products prone to oxidation or as an active ingredient in anti-aging preparations.

Analytical Chemistry

Research Findings

Recent research on 2,6-dimethoxybenzene-1,4-diol has expanded our understanding of its properties and potential applications. While direct studies on this specific compound are somewhat limited in the provided search results, related research on similar compounds provides valuable insights.

A study published in the Journal of Applied and Environmental Microbiology examined enzymes involved in the hydroxylation of structurally related compounds. Although focused on 2,6-dimethylphenol rather than 2,6-dimethoxybenzene-1,4-diol, this research provides important context about enzymatic modifications of substituted aromatic compounds. The study characterized a two-component flavin-dependent monooxygenase system (MpdAB) that catalyzes para-hydroxylation reactions.

This related enzymatic research may inform potential biocatalytic approaches to synthesizing or modifying 2,6-dimethoxybenzene-1,4-diol. The ability of certain enzymes to perform selective hydroxylation reactions on substituted aromatic rings suggests similar approaches might be applied to the synthesis or derivatization of 2,6-dimethoxybenzene-1,4-diol.

The broader significance of this research extends to:

  • Potential enzymatic synthesis routes as alternatives to traditional chemical methods

  • Understanding structure-activity relationships for substituted hydroquinones

  • Developing green chemistry approaches to producing valuable aromatic compounds

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